2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide
CAS No.: 1158075-57-0
Cat. No.: VC2810515
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158075-57-0 |
|---|---|
| Molecular Formula | C7H11ClN2O |
| Molecular Weight | 174.63 g/mol |
| IUPAC Name | 2-chloro-N-(2-cyanopropan-2-yl)-N-methylacetamide |
| Standard InChI | InChI=1S/C7H11ClN2O/c1-7(2,5-9)10(3)6(11)4-8/h4H2,1-3H3 |
| Standard InChI Key | YXMRZCNUPULPAU-UHFFFAOYSA-N |
| SMILES | CC(C)(C#N)N(C)C(=O)CCl |
| Canonical SMILES | CC(C)(C#N)N(C)C(=O)CCl |
Introduction
Chemical Structure and Properties
2-Chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide is a tertiary amide with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol . The compound is identified by CAS number 1158075-57-0 and is also known by its IUPAC name 2-chloro-N-(2-cyanopropan-2-yl)-N-methylacetamide.
Physical and Chemical Properties
The physical and chemical properties of 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C7H11ClN2O |
| Molecular Weight | 174.63 g/mol |
| CAS Number | 1158075-57-0 |
| IUPAC Name | 2-chloro-N-(2-cyanopropan-2-yl)-N-methylacetamide |
| Standard InChI | InChI=1S/C7H11ClN2O/c1-7(2,5-9)10(3)6(11)4-8/h4H2,1-3H3 |
| Standard InChIKey | YXMRZCNUPULPAU-UHFFFAOYSA-N |
| SMILES Notation | CC(C)(C#N)N(C)C(=O)CCl |
| Typical Purity (Commercial) | 95% |
The compound possesses a chloro group, a cyano group, and a methylacetamide moiety, all of which contribute to its chemical reactivity and potential applications. The presence of these functional groups allows for diverse chemical transformations.
Structural Features
The molecule features several key structural elements:
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A chloromethyl group that provides a reactive site for nucleophilic substitution reactions
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A tertiary amide group with N-methylation, affecting its reactivity and conformation
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A cyano group attached to a quaternary carbon center
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Two methyl groups adjacent to the cyano functionality
These structural features collectively determine the compound's chemical behavior, including its reactivity in various chemical transformations and its potential as a building block in organic synthesis.
Synthesis Methods
The synthesis of 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide typically involves reaction pathways utilizing chloroacetyl chloride and appropriate amine derivatives.
Industrial Production Methods
Industrial production of 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide may involve:
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Scaled-up versions of laboratory synthesis routes with modifications to improve efficiency
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Potential use of continuous flow reactors for better control of reaction parameters
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Automated systems to enhance production scalability
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Optimized purification processes to achieve the commercial purity standard of 95%
These industrial methods would typically be designed to maximize yield while maintaining cost-effectiveness and safety standards.
Chemical Reactivity and Reactions
The reactivity of 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide is largely determined by its functional groups, particularly the reactive chloromethyl moiety.
Nucleophilic Substitution Reactions
The chloromethyl group in the compound is susceptible to nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Typical nucleophiles that might react with this compound include:
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Amines, resulting in aminoacetamide derivatives
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Thiols, forming thioether linkages
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Alkoxides, yielding ether-containing products
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Heterocyclic compounds, creating more complex structures
These reactions can be utilized in the synthesis of various pharmaceutically relevant compounds and other specialty chemicals.
Reactions Involving the Cyano Group
The cyano functionality provides additional reactive possibilities:
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Potential hydrolysis to form amides or carboxylic acids
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Reduction to form primary amines
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Addition reactions to form imine derivatives
The combination of the chloromethyl and cyano groups in the same molecule offers interesting possibilities for sequential or selective transformations.
Applications in Research and Development
2-Chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide has several applications in scientific research and chemical development.
Building Block for Chemical Synthesis
The compound serves as a valuable building block in the synthesis of more complex molecules, particularly those containing nitrogen-based heterocycles. Its reactive chloromethyl group enables it to participate in various condensation and substitution reactions, making it useful in the construction of:
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Novel heterocyclic compounds
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Potential pharmaceutical intermediates
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Specialty chemicals with tailored properties
These commercial sources make the compound accessible for research purposes, though potentially with significant lead times for delivery.
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